molecular formula C22H18N4O2 B3290075 (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide CAS No. 862810-93-3

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide

Cat. No.: B3290075
CAS No.: 862810-93-3
M. Wt: 370.4 g/mol
InChI Key: BNGRBSJKYJSMON-FLIBITNWSA-N
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Description

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylacrylamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidin-2-yl group attached to a 2-methoxyphenyl ring, which is further linked to a 3-phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through condensation reactions, multicomponent reactions, or intramolecular cyclizations. The 2-methoxyphenyl group is then introduced, followed by the attachment of the 3-phenylacrylamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylacrylamide moiety can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed on the imidazo[1,2-a]pyrimidin-2-yl group.

  • Substitution: : Various substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Typical reagents include halogens (e.g., Br₂, Cl₂) and strong bases (e.g., NaOH, KOH).

Major Products Formed

  • Oxidation: : Formation of oxo derivatives of the phenylacrylamide group.

  • Reduction: : Reduced forms of the imidazo[1,2-a]pyrimidin-2-yl group.

  • Substitution: : Halogenated or alkylated derivatives of the aromatic rings.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Studied for its pharmacological effects, such as enzyme inhibition or receptor binding.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

  • Imidazo[1,2-a]pyridines: : Similar heterocyclic structures with potential medicinal applications.

  • Phenylacrylamides: : Compounds with similar acrylamide moieties used in various chemical reactions.

  • Substituted phenols: : Compounds with methoxyphenyl groups used in organic synthesis.

These compounds share structural similarities but may differ in their specific applications and biological activities.

Properties

IUPAC Name

(Z)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h2-15H,1H3,(H,24,27)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGRBSJKYJSMON-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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